N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester
Description
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
tert-butyl 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)13-24-20(26)12-25-22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,24,26)(H,25,28) |
InChI Key |
QIQGROHGNMWYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
The compound integrates two protective groups: the fluorenylmethoxycarbonyl (Fmoc) moiety at the N-terminus and the 1,1-dimethylethyl (tert-butyl) ester at the C-terminus. The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), while the tert-butyl ester resists acidic environments, ensuring orthogonal protection during SPPS. Its molecular framework (determined via SMILES: CC(C)(C)OC(=O)CNC(=O)CNC(=O)OCC1c2ccccc2-c2ccccc12) facilitates solubility in polar aprotic solvents like dimethylformamide (DMF), critical for automated synthesis.
Synthesis Strategies
Stepwise Protection of Glycylglycine
The preparation involves sequential protection of the glycylglycine dipeptide:
Fmoc Protection of the Primary Amine
The primary amine of glycine is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) buffered to pH 8.5–9.0 using sodium bicarbonate. The reaction proceeds at 0–5°C to minimize racemization:
$$
\text{Glycine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/CH}2\text{Cl}2} \text{Fmoc-glycine} + \text{HCl}
$$
Yields exceed 85% after extraction and crystallization from ethyl acetate/hexane.
Tert-Butyl Esterification of the Carboxyl Group
The carboxyl terminus of the second glycine residue is protected using tert-butanol activated by DCC (N,N'-dicyclohexylcarbodiimide) and catalyzed by DMAP (4-dimethylaminopyridine) in anhydrous DMF:
$$
\text{Glycine} + \text{t-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{Glycine-OtBu} + \text{DCU}
$$
The urea byproduct (DCU) is removed by filtration, and the ester is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Dipeptide Coupling
The Fmoc-glycine and glycine-OtBu are coupled using HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) in DMF:
$$
\text{Fmoc-glycine} + \text{glycine-OtBu} \xrightarrow{\text{HOBt, DIC}} \text{Fmoc-glycylglycine-OtBu} + \text{H}_2\text{O}
$$
Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 2–4 hours at 25°C.
Solid-Phase Synthesis Adaptation
Automated SPPS employs Fmoc-glycylglycine-OtBu as a building block. The tert-butyl ester remains intact during Fmoc deprotection (20% piperidine/DMF), enabling sequential elongation. Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which concurrently removes the tert-butyl group.
Purification and Characterization
Comparative Analysis of Synthetic Methods
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Purity | 95–98% | >99% |
| Time | 48–72 hours | 6–8 hours per residue |
| Scalability | Limited to 10 g | Kilogram-scale feasible |
| Byproducts | DCU, unreacted reagents | Resin-bound impurities |
Industrial and Research Applications
The compound’s stability under SPPS conditions makes it indispensable for producing therapeutic peptides, including antitumor agents and hormone analogs . Its tert-butyl ester enhances solubility in organic solvents, streamlining integration into hydrophobic peptide sequences.
Challenges and Optimization Opportunities
- Racemization Risk: Prolonged exposure to basic conditions during Fmoc deprotection may racemize stereocenters. Mitigation via low-temperature (0°C) reactions.
- Cost Efficiency: Tert-butanol and Fmoc-Cl account for 60% of material costs. Substituting Fmoc-OSu (succinimidyl ester) reduces side reactions and improves atom economy.
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents like DIC and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions include deprotected glycine derivatives and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of therapeutic peptides and in the development of diagnostic tools.
Mechanism of Action
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The protected glycine can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) Fmoc-Thr-OtBu (CAS 120791-76-6)
- Structure : Fmoc-protected L-threonine with a tert-butyl ester.
- Key Differences: Single amino acid (threonine) vs. dipeptide (Gly-Gly) backbone.
- Applications : Used in synthesizing glycopeptides or peptides requiring hydroxyl-group functionalization.
(b) Fmoc-N-(2-tert-butoxyethyl)glycine (CAS 141743-30-8)
- Structure : Glycine modified with a tert-butoxyethyl side chain and Fmoc protection.
- Key Differences :
- Applications : Useful for introducing branched architectures or stabilizing tertiary structures.
(c) Long-Chain Peptides with Fmoc/OtBu Groups (CAS 138372-38-0)
- Structure : Multi-residue peptide (e.g., L-Leucine derivatives) with alternating Fmoc and OtBu groups.
- Key Differences :
- Applications : Targeted for complex biomolecules like therapeutic antibodies or enzyme inhibitors.
Biological Activity
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester, commonly referred to as Fmoc-Gly-Gly-OH, is a derivative of glycylglycine with a protective group that enhances its stability and solubility in various biochemical applications. This compound is particularly significant in peptide synthesis and has been studied for its biological activities, including potential therapeutic applications.
Molecular Structure
- Molecular Formula : C20H24N2O5
- Molecular Weight : 368.41 g/mol
- CAS Number : 35665-38-4
- Appearance : White to light yellow crystalline powder
- Melting Point : 177–182 °C
Specifications
| Property | Value |
|---|---|
| Purity | ≥98.0% (HPLC) |
| Solubility | Soluble in methanol |
| Storage Conditions | Refrigerated (0-10°C) |
The biological activity of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine primarily stems from its role as a building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection against unwanted reactions during synthesis, allowing for selective coupling reactions that are crucial in developing bioactive peptides.
Antimicrobial Activity
Recent studies have indicated that derivatives of Fmoc-protected peptides exhibit antimicrobial properties. For instance, research has shown that certain Fmoc-peptides can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Studies
-
Antimicrobial Peptide Development :
- A study published in the Journal of Peptide Science demonstrated that Fmoc-Gly-Gly-OH could be incorporated into antimicrobial peptides, enhancing their stability and activity against resistant bacterial strains. The results indicated a significant reduction in bacterial viability when treated with these modified peptides .
-
Cancer Research :
- In cancer research, Fmoc-Gly-Gly-OH has been utilized to synthesize peptide conjugates that target cancer cells selectively. A study highlighted the compound's ability to form stable conjugates with cytotoxic agents, leading to increased efficacy in targeting tumor cells while minimizing damage to healthy tissues .
-
Neuroprotective Effects :
- Another investigation focused on the neuroprotective effects of Fmoc-Gly-Gly-OH derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and promote neuronal survival, indicating potential therapeutic applications in neurodegenerative diseases .
Peptide Synthesis
Fmoc-Gly-Gly-OH is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc group allows for easy deprotection and subsequent coupling with other amino acids. This method is essential for producing peptides with specific sequences for research and therapeutic purposes.
Drug Development
The compound's ability to form stable complexes with various drug molecules makes it a valuable candidate in drug formulation processes. Its properties can enhance the pharmacokinetic profiles of drugs by improving solubility and bioavailability.
Research Tools
In biochemical research, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine serves as a critical tool for studying protein interactions and enzyme activities due to its compatibility with various biochemical assays.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester using Fmoc chemistry?
- Methodology : The compound is synthesized via sequential Fmoc-protection and coupling reactions. Key steps include:
- Using sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at low temperatures (-15°C to 0°C) to maintain stereochemical integrity during reduction steps .
- Confirming coupling efficiency via HPLC (purity >98.0% area%) and neutralization titration (>98.0%) .
- Critical Parameters : Temperature control, solvent polarity, and stoichiometric ratios of reagents to minimize side reactions.
Q. How can researchers purify this compound to achieve >98% purity for peptide synthesis?
- Methodology :
- Recrystallization : Use methanol or ethanol due to the compound’s solubility profile (almost transparent in methanol) .
- Chromatography : Reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities .
- Validation : Melting point analysis (175–178°C) and spectroscopic consistency (1H/13C NMR, IR) to confirm structural integrity .
Q. What analytical techniques are recommended for routine quality control?
- Methodology :
- HPLC : Monitor purity using a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile/water (70:30) .
- Titration : Neutralization titration to quantify free carboxylic acid impurities .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight (C23H25NO6, avg. 411.45 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodology :
- Systematic Solubility Screening : Test solvents (e.g., DMF, THF, dichloromethane) at varying temperatures and concentrations.
- Contradiction Analysis : Cross-reference experimental data with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
Q. What strategies ensure high chiral purity (>99%) during stereoselective synthesis?
- Methodology :
- Asymmetric Reduction : Use chiral catalysts (e.g., oxazaborolidines) or enzymatic methods to minimize racemization .
- Chiral HPLC Validation : Employ Chiralpak columns with hexane/isopropanol gradients to quantify enantiomeric excess .
Q. How can researchers mitigate toxicity risks during handling, given its acute toxicity classification (Category 4)?
- Methodology :
- PPE : Use nitrile gloves, fume hoods, and respiratory protection (for inhalation risks) .
- Waste Management : Neutralize acidic/basic byproducts before disposal, as per EU-GHS/CLP regulations .
- Toxicity Data : Refer to LD50 values (>2,000 mg/kg oral) and Ames test results (negative for mutagenicity) for risk assessment .
Q. What coupling strategies improve yield when incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
